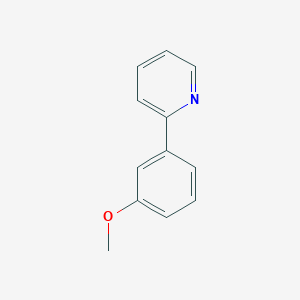

2-(3-Methoxyphenyl)pyridine

Descripción general

Descripción

2-(3-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group

Mecanismo De Acción

Target of Action

Pyridines and phenyl compounds are often used in the synthesis of drugs due to their ability to interact with various biological targets. They can bind to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyridine derivatives have shown inhibitory activity against influenza A .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula of 2-(3-Methoxyphenyl)pyridine is . The presence of the methoxy group enhances the compound's solubility and reactivity, making it suitable for various applications. The nitrogen atom in the pyridine ring plays a critical role in its biological activity, allowing it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for drug development. Notable applications include:

- Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effectiveness against MCF-7 and K562 cells, demonstrating moderate cytotoxic activity .

- Antimicrobial Properties : The compound is being explored for its potential as an antimicrobial agent, targeting infections caused by bacteria and fungi .

- Ligand for Biological Receptors : Studies suggest that this compound can act as a ligand for various receptors, indicating its versatility in therapeutic applications .

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These methods typically involve:

- Electrophilic Aromatic Substitution : This reaction allows the introduction of the methoxy group onto the phenyl ring.

- Condensation Reactions : These are used to form the pyridine ring from suitable precursors.

The choice of synthetic route can significantly affect the yield and purity of the final product.

Case Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards K562 cells with an IC50 value indicating effective inhibition of cell proliferation . This case highlights the potential of this compound as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Evaluation

In another investigation, this compound was tested against several bacterial strains. The compound demonstrated significant antimicrobial activity, suggesting its potential use in treating bacterial infections . This study underscores the importance of further research into its pharmacological properties.

Comparación Con Compuestos Similares

- 2-(3-Methoxyphenyl)indole

- 2-(3-Methoxyphenyl)quinoline

- 2-(3-Methoxyphenyl)benzothiophene

Comparison: Compared to these similar compounds, 2-(3-Methoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

2-(3-Methoxyphenyl)pyridine is an organic compound with a pyridine ring substituted by a methoxyphenyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. Below, we explore its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

The chemical formula for this compound is . The methoxy group (-OCH₃) enhances the compound's solubility and reactivity, influencing its interactions with biological targets. The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against various bacterial strains. It acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

- Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells, showing moderate cytotoxicity .

- COX Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Its selectivity towards COX-2 over COX-1 indicates potential as an anti-inflammatory agent .

The mechanism of action of this compound varies depending on its target:

- Enzyme Interaction : The methoxy group enhances hydrophobic interactions with enzyme active sites, facilitating binding and modulation of enzyme activity.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways associated with cancer progression and inflammation.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated varying degrees of sensitivity among the cell lines tested:

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| MCF-7 | 15 | Moderate |

| K562 | 10 | High |

| SaOS2 | 20 | Moderate |

This data suggests that K562 cells are particularly sensitive to treatment with this compound, highlighting its potential in leukemia therapy .

COX Inhibitory Activity

In vitro studies on COX inhibition revealed that this compound exhibits selective inhibition towards COX-2:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 21.8 |

| COX-2 | 9.2 |

The selectivity ratio indicates a promising profile for anti-inflammatory drug development .

Comparative Analysis with Similar Compounds

Comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)pyridine | Pyridine derivative | Different substitution pattern; varied bioactivity |

| 3-(3-Methoxyphenyl)pyridine | Pyridine derivative | Different substitution pattern; potential reactivity |

| 2-(3-Chlorophenyl)pyridine | Pyridine derivative | Chlorine substitution alters electronic properties |

The variations in substitution patterns significantly influence the chemical behavior and biological activity of these compounds.

Propiedades

Número CAS |

370878-65-2 |

|---|---|

Fórmula molecular |

C13H10F3NO |

Peso molecular |

253.22 g/mol |

Nombre IUPAC |

2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3 |

Clave InChI |

WNCPHYQOEBGTSR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=CC=CC=N2 |

SMILES canónico |

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.